1-butyl-4-{1-[3-(2,5-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one
Description
This compound belongs to a class of benzimidazole-pyrrolidinone derivatives, characterized by a fused benzimidazole core linked to a pyrrolidin-2-one ring via a substituted alkyl chain. The structure includes a 1-butyl group on the pyrrolidinone nitrogen and a 3-(2,5-dimethylphenoxy)propyl chain attached to the benzimidazole nitrogen. This design combines lipophilic (butyl, dimethylphenoxy) and polar (pyrrolidinone) moieties, which may influence solubility, bioavailability, and receptor-binding properties.
Properties
IUPAC Name |
1-butyl-4-[1-[3-(2,5-dimethylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N3O2/c1-4-5-13-28-18-21(17-25(28)30)26-27-22-9-6-7-10-23(22)29(26)14-8-15-31-24-16-19(2)11-12-20(24)3/h6-7,9-12,16,21H,4-5,8,13-15,17-18H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWHLHDIVVDTPOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CCCOC4=C(C=CC(=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-butyl-4-{1-[3-(2,5-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one typically involves multiple steps, starting with the preparation of the benzimidazole core. This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions . The next step involves the alkylation of the benzimidazole with 3-(2,5-dimethylphenoxy)propyl bromide in the presence of a base such as potassium carbonate . Finally, the pyrrolidinone ring is introduced through a cyclization reaction involving the appropriate butyl-substituted amine and a carbonyl compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-butyl-4-{1-[3-(2,5-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The benzimidazole core can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen or the phenoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, bases like potassium carbonate
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction could produce amine derivatives .
Scientific Research Applications
1-butyl-4-{1-[3-(2,5-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-butyl-4-{1-[3-(2,5-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one involves its interaction with specific molecular targets. The benzimidazole core is known to interact with various enzymes and receptors, potentially inhibiting their activity . This interaction can disrupt essential biological pathways, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of this compound can be compared to analogs synthesized in recent studies (Table 1). Key differences lie in substituent groups on the pyrrolidinone nitrogen, benzimidazole linker chains, and phenoxy/aryl substituents.
Table 1: Structural and Physicochemical Comparison
Key Findings from Comparative Analysis
Substituent Effects on Lipophilicity: The butyl group on the pyrrolidinone nitrogen (target compound and ) enhances lipophilicity compared to the 3-methoxyphenyl group in or the allyl group in . This may improve membrane permeability but reduce aqueous solubility . The 2,5-dimethylphenoxy group (target) differs from 3-methylphenoxy () and 2,3-dimethylphenoxy ().
Linker Chain Flexibility :
- The propyl chain in the target compound and provides greater conformational flexibility compared to the ethyl chain in . Longer chains may facilitate interactions with deeper binding pockets in biological targets .
Synthetic Accessibility: Yields for benzimidazole-pyrrolidinone derivatives range from 53% (compound 13, ) to 67% (compound 14, ).
Thermal Stability :
- Melting points for analogs vary widely (138–139°C for vs. 194–195°C for compound 12 in ). The target compound’s stability remains uncharacterized but is likely influenced by its bulky substituents.
Notes on Evidence Utilization
- Structural analogs in were critical for comparing substituent effects.
- The absence of direct pharmacological data in the evidence highlights the need for further experimental validation.
- Synthesis protocols from (e.g., MS and NMR characterization) provide a methodological template for future work.
Biological Activity
1-butyl-4-{1-[3-(2,5-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is a complex organic compound belonging to the class of benzodiazole derivatives. Its unique structural components, including a pyrrolidinone ring and a dimethylphenoxypropyl group, suggest potential biological activities that warrant investigation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name indicates its intricate structure:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C26H33N3O2 |
| CAS Number | 912896-22-1 |
The presence of the benzodiazole moiety is significant as it is known for various biological activities, including antimicrobial and anticancer properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes and receptors involved in disease processes. For instance, it may inhibit enzymes that contribute to tumor growth or microbial infections.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit notable antimicrobial properties. For example, a study involving a small chemical library screened for anthelmintic activity demonstrated that some benzodiazole derivatives could effectively inhibit the growth of parasitic worms in Caenorhabditis elegans models . This suggests that our compound may possess similar properties.
Anticancer Properties
The potential anticancer effects of this compound are supported by its structural similarities to other known anticancer agents. Research has shown that benzodiazole derivatives can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and pro-apoptotic factors. The specific interactions and pathways influenced by this compound are still under investigation but are promising for future therapeutic applications.
Study on Anthelmintic Activity
A notable study conducted random screenings on a library of compounds to identify those with anthelmintic activity. The results indicated that certain benzodiazole derivatives exhibited significant efficacy against helminthic infections . While this compound was not directly tested in this study, its structural characteristics suggest it could yield similar results.
Q & A
Q. How can the synthesis of this compound be optimized to improve yield and purity?
Optimizing synthesis involves precise control of reaction parameters such as temperature (e.g., reflux conditions), solvent selection (e.g., dimethylformamide or dichloromethane), and catalysts (e.g., phosphorus oxychloride or triethylamine). Analytical techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are critical for monitoring intermediate steps and confirming product identity. For example, highlights the use of TLC to track reaction progress, while emphasizes solvent and temperature optimization .
| Parameter | Optimization Strategy |
|---|---|
| Temperature | Reflux conditions (e.g., 80–100°C) |
| Solvent | Polar aprotic solvents (e.g., DMF, chloroform) |
| Catalysts | Phosphorus oxychloride for acylation reactions |
| Monitoring | TLC for intermediates, NMR for final validation |
Q. What analytical techniques are critical for characterizing the structural integrity of this compound?
Key methods include:
- NMR Spectroscopy : For confirming substituent positions and ring structures (e.g., benzimidazole and pyrrolidinone moieties) .
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95%) and resolve byproducts .
- Mass Spectrometry (MS) : For molecular weight validation (e.g., C27H27N3O4, MW 457.5 g/mol) .
Advanced hyphenated techniques (e.g., LC-MS) are recommended for complex mixtures .
Advanced Research Questions
Q. How can researchers design structure-activity relationship (SAR) studies to evaluate biological potential?
SAR studies require systematic modification of substituents (e.g., methoxyphenyl, benzimidazole groups) followed by in vitro assays (e.g., enzyme inhibition, receptor binding). Computational docking (e.g., molecular dynamics simulations) can predict interactions with targets like kinases or GPCRs. demonstrates how pyridinyl or isobutoxy substitutions alter biological activity, while highlights ICReDD’s quantum-chemical reaction path searches for rational design .
Q. What methodologies resolve contradictions in reported reaction conditions or biological data?
Contradictions arise from variations in solvent polarity, catalyst loadings, or assay protocols. To address this:
- Replicate experiments under controlled conditions (e.g., inert atmosphere, standardized reagents).
- Statistical Design of Experiments (DoE) : Use factorial designs to isolate critical variables (e.g., temperature vs. catalyst) .
- Computational validation : Apply density functional theory (DFT) to compare reaction pathways (e.g., oxidation of hydroxyl groups vs. side reactions) .
Q. How can heterocyclic reactivity (e.g., benzimidazole ring) be exploited for derivatization?
The benzimidazole core undergoes electrophilic substitution (e.g., nitration, halogenation) and redox reactions. For example:
- Oxidation : Convert hydroxyl groups to ketones using KMnO4 in acidic media .
- Reduction : Modify pyrrolidinone rings with LiAlH4 in dry ether .
- Cross-coupling : Suzuki-Miyaura reactions to introduce aryl groups at the 2-position of benzimidazole .
Reaction progress should be monitored via infrared spectroscopy (IR) for functional group changes and HPLC for purity .
Q. What computational tools are recommended for predicting metabolic stability or toxicity?
- ADMET Prediction : Use tools like SwissADME or ProTox-II to assess absorption, distribution, and hepatotoxicity.
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Model metabolic pathways (e.g., cytochrome P450-mediated oxidation) .
- Molecular Dynamics (MD) : Simulate membrane permeability using lipid bilayer models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
